molecular formula C5H3BrO3 B083321 3-Bromofuran-2-carboxylic acid CAS No. 14903-90-3

3-Bromofuran-2-carboxylic acid

Cat. No. B083321
CAS RN: 14903-90-3
M. Wt: 190.98 g/mol
InChI Key: UZBGSJZFBUOJNE-UHFFFAOYSA-N
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Patent
US07678788B2

Procedure details

To a mixture of 3-bromo furan (51.0 g; 0.347 mol) and THF (250 ml) was added lithiumdiisopropylamide (191 ml; 0.382 mol; 2 M solution in heptane/THF/ethylbenzene) at −70° C. The mixture was stirred for 1 hour at −70° C. Solid carbondioxide (100.3 g; 2.28 mol) was added and the mixture was stirred until the carbondioxide was gone. Water (50 ml) was addded followed by aqueous hydrochloric acid (380 ml; 2M). The tetrahydrofuran was evaporated. The mixture was extracted with diethylether (3×100 ml). The combined ether phase was extracted with aqueous sodium hydroxide (3×100 ml; 2M). The aqueous phase was cooled on ice and acidified with aqueous hydrochloric acid (100 ml; 10M). The mixture was extracted with ether (3×100 ml). The combined ether phase was evaporated. Yield 36 g (54%). Mp. 118.5° C.
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
191 mL
Type
reactant
Reaction Step Two
Quantity
380 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[CH:5][O:4][CH:3]=1.C1[CH2:11][O:10]CC1.C([N-]C(C)C)(C)C.[Li+].Cl.[OH2:21]>>[Br:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[C:11]([OH:10])=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
51 g
Type
reactant
Smiles
BrC1=COC=C1
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
191 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Three
Name
Quantity
380 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at −70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Solid carbondioxide (100.3 g; 2.28 mol) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred until the carbondioxide
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was evaporated
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethylether (3×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined ether phase was extracted with aqueous sodium hydroxide (3×100 ml; 2M)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous phase was cooled on ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (3×100 ml)
CUSTOM
Type
CUSTOM
Details
The combined ether phase was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=C(OC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.